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A Note on the MPC-3100: Before detailing application notes for flow cytometry, it is essential to

clarify that the MPC-3100 is an industrial-grade panel PC and not a flow cytometer.[1][2][3][4]

[5][6][7][8][9] The MPC-3100 series, manufactured by Moxa, consists of ruggedized computers

with features like a multi-touch screen, fanless design, and a wide operating temperature

range, making them suitable for harsh industrial environments.[1][3][4][5] These computers are

designed for human-machine interface (HMI) applications in sectors such as oil and gas,

marine, and rail.[2][4][5] They are not equipped for the biological analysis of cells.

The following sections provide a comprehensive overview of flow cytometry, a powerful

technique for cellular analysis, which is performed using specialized instruments called flow

cytometers. The information presented here is for general educational purposes for

researchers, scientists, and drug development professionals interested in this technology.

Introduction to Flow Cytometry
Flow cytometry is a sophisticated technology used to analyze the physical and chemical

characteristics of single cells or particles as they pass through one or more laser beams while

suspended in a fluid stream. This technique allows for the rapid, quantitative, and

multiparametric analysis of thousands of cells per second. Key applications in research and

drug development include immunophenotyping, cell cycle analysis, apoptosis detection, and

cell sorting.
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Application Note 1: Immunophenotyping of T-Cell
Subsets
Objective: To identify and quantify different T-cell subpopulations (e.g., helper T-cells and

cytotoxic T-cells) in a peripheral blood mononuclear cell (PBMC) sample using fluorescently

labeled antibodies.

Background: Immunophenotyping is a critical application of flow cytometry that uses antibodies

to identify cells based on their surface and intracellular protein expression. In immunology and

immuno-oncology, it is vital to characterize the composition of immune cell populations to

understand disease states and monitor therapeutic responses.

Experimental Protocol:

PBMC Isolation: Isolate PBMCs from a whole blood sample using density gradient

centrifugation (e.g., with Ficoll-Paque).

Cell Staining:

Wash the isolated PBMCs with a suitable buffer (e.g., PBS with 2% FBS).

Resuspend the cells in the staining buffer at a concentration of 1x10^6 cells/100 µL.

Add a cocktail of fluorescently conjugated antibodies against T-cell markers (e.g., FITC-

CD3, PE-CD4, APC-CD8).

Incubate for 30 minutes at 4°C in the dark.

Washing: Wash the cells twice with the staining buffer to remove unbound antibodies.

Data Acquisition:

Resuspend the stained cells in 500 µL of staining buffer.

Acquire the data on a flow cytometer. Set up appropriate gates to exclude debris and

doublets and to identify the lymphocyte population based on forward and side scatter

properties.
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Data Analysis: Analyze the acquired data using flow cytometry analysis software. Quantify

the percentages of CD4+ (helper) and CD8+ (cytotoxic) T-cells within the CD3+ T-cell

population.

Data Presentation:

Sample ID
%
Lymphocytes

% CD3+ of
Lymphocytes

% CD4+ of
CD3+

% CD8+ of
CD3+

Control 1 85.2 70.1 45.3 24.8

Treated 1 83.9 65.8 38.9 26.9

Control 2 88.1 72.5 48.1 24.4

Treated 2 86.5 68.2 40.2 28.0

Experimental Workflow:
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Application Note 2: Cell Cycle Analysis
Objective: To determine the proportion of cells in different phases of the cell cycle (G0/G1, S,

and G2/M) in a cancer cell line treated with a potential anti-cancer drug.

Background: Cell cycle analysis is crucial in cancer research to assess the cytostatic effects of

therapeutic agents. This assay typically involves staining the DNA of cells with a fluorescent

dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and

thus the determination of the cell cycle phase.
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Experimental Protocol:

Cell Culture and Treatment: Culture the cancer cell line of interest and treat with the drug at

various concentrations for a specified duration. Include an untreated control.

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

Incubate at -20°C for at least 2 hours.

Staining:

Wash the fixed cells with PBS.

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium

Iodide) and RNase A (to eliminate RNA).

Incubate for 30 minutes at room temperature in the dark.

Data Acquisition: Acquire the data on a flow cytometer, measuring the fluorescence intensity

of the DNA dye.

Data Analysis: Use a cell cycle analysis software module to model the DNA content

histogram and calculate the percentage of cells in each phase of the cell cycle.

Data Presentation:

Treatment % G0/G1 Phase % S Phase % G2/M Phase

Untreated Control 55.4 25.1 19.5

Drug (Low Conc.) 65.2 18.3 16.5

Drug (High Conc.) 78.9 8.7 12.4

Application Note 3: Apoptosis Detection via Annexin
V/PI Staining
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Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells in a

cell population following drug treatment.

Background: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer

drugs induce cell death. The Annexin V/Propidium Iodide (PI) assay is a common method to

detect apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of

the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a

membrane-impermeant dye that stains the nucleus of cells with compromised membranes,

indicative of late apoptosis or necrosis.

Experimental Protocol:

Cell Culture and Treatment: Culture and treat cells with the compound of interest as

described for the cell cycle analysis.

Cell Harvesting: Harvest the cells and wash with PBS.

Staining:

Resuspend the cells in 1X Annexin V binding buffer.

Add fluorescently labeled Annexin V (e.g., FITC-Annexin V) and PI.

Incubate for 15 minutes at room temperature in the dark.

Data Acquisition: Analyze the samples on a flow cytometer immediately after staining.

Data Analysis: Create a quadrant plot of Annexin V fluorescence versus PI fluorescence to

distinguish the different cell populations:

Annexin V- / PI- : Viable cells

Annexin V+ / PI- : Early apoptotic cells

Annexin V+ / PI+ : Late apoptotic/necrotic cells

Annexin V- / PI+ : Necrotic cells (often considered an artifact in this assay)
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Data Presentation:

Treatment % Viable % Early Apoptotic
% Late
Apoptotic/Necrotic

Untreated Control 92.1 3.5 4.4

Drug (24h) 65.7 18.9 15.4

Drug (48h) 38.2 35.1 26.7

Signaling Pathway:

Early Apoptosis Late Apoptosis

Drug

Cell

PS Translocation Membrane Integrity Loss

Annexin V Binding PI Influx
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Apoptosis Detection Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b609227?utm_src=pdf-body-img
https://www.benchchem.com/product/b609227?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. MPC-3100 Series - Panel PCs | Moxa [moxa.com]

2. MPC-3100-E4-T - Panel PCs | Moxa [moxa.com]

3. shopmoxa.neteon.net [shopmoxa.neteon.net]

4. scn.se [scn.se]

5. moxastore.express-inc.com [moxastore.express-inc.com]

6. MPC-3100 [elmark-automation.com]

7. moxastore.express-inc.com [moxastore.express-inc.com]

8. industrialitsystems.com [industrialitsystems.com]

9. industrialitsystems.com [industrialitsystems.com]

To cite this document: BenchChem. [Flow Cytometry Analysis: Principles and Protocols].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609227#flow-cytometry-analysis-with-mpc-3100]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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